

Spectroscopic and Synthetic Profile of 2-Bromoquinoline-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoquinoline-4-carbaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for **2-bromoquinoline-4-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document compiles expected spectroscopic values based on known data for structurally related compounds and established principles of spectroscopic interpretation.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-bromoquinoline-4-carbaldehyde**. These values are predicted based on the analysis of similar quinoline and aromatic aldehyde structures.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~10.1 - 10.3	Singlet	-	H-11 (Aldehyde)
~8.3 - 8.5	Doublet	~8.0 - 8.5	H-5
~8.1 - 8.3	Doublet	~8.0 - 8.5	H-8
~7.8 - 8.0	Triplet	~7.0 - 8.0	H-7
~7.6 - 7.8	Triplet	~7.0 - 8.0	H-6
~7.9 - 8.1	Singlet	-	H-3

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm

Chemical Shift (δ) ppm	Assignment
~192 - 195	C-11 (Aldehyde Carbonyl)
~150 - 152	C-2 (Carbon bearing Bromine)
~148 - 150	C-8a
~138 - 140	C-4
~130 - 132	C-7
~129 - 131	C-5
~128 - 130	C-6
~125 - 127	C-4a
~122 - 124	C-3

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050 - 3100	Medium	Aromatic C-H Stretch
~2820 - 2850	Medium	Aldehyde C-H Stretch
~2720 - 2750	Medium	Aldehyde C-H Stretch (Fermi Resonance)
~1690 - 1710	Strong	C=O Stretch (Aromatic Aldehyde)
~1580 - 1600	Medium-Strong	C=C Aromatic Ring Stretch
~1450 - 1500	Medium	C=C Aromatic Ring Stretch
~1100 - 1200	Strong	C-C Stretch
~750 - 850	Strong	C-H Bending (out-of-plane)
~600 - 700	Medium-Strong	C-Br Stretch

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
235/237	High	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
234/236	Moderate	[M-H] ⁺
206/208	Moderate	[M-CHO] ⁺
127	High	[M-Br-CHO] ⁺ (Quinoline radical cation)
101	Moderate	[C ₈ H ₅ N] ⁺

Experimental Protocols

The following section outlines a plausible synthetic route for **2-bromoquinoline-4-carbaldehyde** and the general procedures for its spectroscopic characterization.

Synthesis of 2-Bromoquinoline-4-carbaldehyde

A potential synthetic route involves the oxidation of the corresponding alcohol, 2-bromoquinoline-4-methanol.

Step 1: Synthesis of 2-Bromoquinoline-4-carboxylic acid This can be achieved through a Pfitzinger reaction of isatin with a suitable bromo-substituted ketone followed by decarboxylation, or through direct bromination of quinoline-4-carboxylic acid.

Step 2: Reduction of 2-Bromoquinoline-4-carboxylic acid to (2-Bromoquinolin-4-yl)methanol
The carboxylic acid is reduced to the corresponding alcohol. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent like tetrahydrofuran (THF).

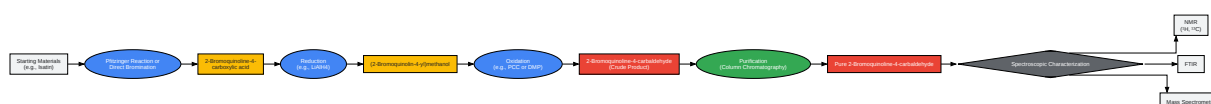
Step 3: Oxidation of (2-Bromoquinolin-4-yl)methanol to 2-Bromoquinoline-4-carbaldehyde
The alcohol is oxidized to the aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a chlorinated solvent like dichloromethane (DCM) are suitable reagents for this step. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, and the crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as the internal standard.
- Infrared (IR) Spectroscopy:** The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
- Mass Spectrometry (MS):** Mass spectral data is acquired using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic and characterization workflow for **2-bromoquinoline-4-carbaldehyde**.



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Caption: Synthetic and characterization workflow for **2-Bromoquinoline-4-carbaldehyde**.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com